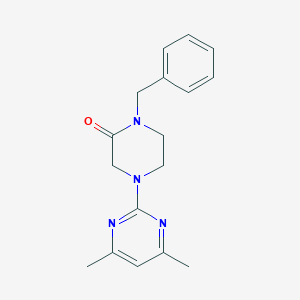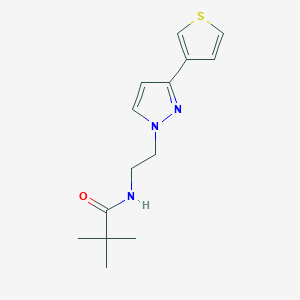![molecular formula C16H12N2O4 B2956730 2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353503-68-0](/img/structure/B2956730.png)
2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry research due to their diverse applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts or catalyst-free conditions . For instance, a series of ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehy were synthesized .Molecular Structure Analysis
The molecular structure of similar compounds is often investigated using computational tools . These tools can provide insights into the molecular and electronic behavior of the compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the oxidation of catechol to o-quinone . The kinetics of the reaction can be followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the empirical formula and molecular weight of a similar compound, 3-methoxy-pyridine-2-carbaldehyde, are C7H7NO2 and 137.14 respectively .Scientific Research Applications
Molecular Structure and Crystallography
Research on related compounds has contributed to the understanding of molecular structures and crystallography. Studies have demonstrated how molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibit polarized electronic structures and form complex hydrogen-bonded frameworks and sheets. These insights are crucial for the development of new materials and understanding of molecular interactions (Low et al., 2007).
Synthesis and Chemical Reactivity
The synthesis of pyrido[2,3-d]pyrimidines and their derivatives from aminopyrimidinecarbaldehydes, including compounds with methoxy groups, has been extensively studied. These syntheses involve reduction and condensation reactions that yield a variety of heterocyclic compounds, which are valuable for their potential pharmacological activities (Perandones & Soto, 1998).
Biological Activities
The exploration of biological activities is another significant area of application. For instance, oxidovanadium(V) complexes of aroylhydrazones incorporating heterocycles like thiophene, pyridine, and furan have been synthesized and characterized. These complexes have shown DNA binding propensity, photo-induced DNA cleavage activity, and cytotoxic effects against cancer cell lines, highlighting their potential in medicinal chemistry and oncology research (Dash et al., 2015).
Antioxidant Properties
Additionally, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols have been reported, showcasing a novel class of chain-breaking antioxidants. The unique antioxidant properties of these compounds, derived from their molecular structure and reactivity, offer potential applications in pharmaceuticals and materials science (Wijtmans et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-6-2-3-7-13(12)22-15-11(10-19)16(20)18-9-5-4-8-14(18)17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLXGIBXWSPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Furan-2-ylmethyl-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2956650.png)
![(3,5-Dimethylphenyl)[(2-bromo-4,5-dichlorophenyl)sulfonyl]amine](/img/structure/B2956653.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2956657.png)


![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956661.png)
![3-Methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2956663.png)
![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)


